

Application Note and Protocol: Analytical Standards for the Analysis of Regaloside C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Regaloside C

Cat. No.: B047254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C is a glycerol glucoside, a type of phenylpropanoid, that has been isolated from the bulbs of plants in the *Lilium* genus.^{[1][2]} This natural compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and cardiomyocyte protective effects.^{[1][2]} As research into the therapeutic potential of **Regaloside C** progresses, the need for standardized and reliable analytical methods for its identification, quantification, and quality control becomes increasingly critical.

This document provides a comprehensive overview of the analytical standards and protocols for the analysis of **Regaloside C**. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and quality assurance. The methodologies detailed herein are based on established analytical techniques and validated methods to ensure accuracy and reproducibility.

Physicochemical Properties of Regaloside C

A thorough understanding of the physicochemical properties of **Regaloside C** is fundamental for the development of analytical methods and for its handling and storage.

Property	Value	Source
CAS Number	117591-85-2	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C18H24O11	--INVALID-LINK--
Molecular Weight	416.38 g/mol	--INVALID-LINK--
IUPAC Name	(2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol	--INVALID-LINK--
Solubility	Soluble in DMSO, Pyridine, Methanol, and Ethanol.	--INVALID-LINK--, --INVALID-LINK--
Storage	Store at -20°C for short-term and -80°C for long-term storage.	--INVALID-LINK--, --INVALID-LINK--

Analytical Methodologies

This section details the protocols for the quantitative and qualitative analysis of **Regaloside C** using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and widely used technique for the quantification of **Regaloside C** in various matrices, including plant extracts and formulated products. The following protocol is based on a validated method for the simultaneous determination of several regalosides, including **Regaloside C**.^[3]

3.1.1. Experimental Protocol

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
- Analytical column: Gemini C18 reversed-phase column (or equivalent).[3]

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1% v/v in water and acetonitrile)[3]
- **Regaloside C** reference standard

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Elution: A validated gradient program should be used to ensure optimal separation. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.
- Flow Rate: 1.0 mL/min (typical, may require optimization)
- Column Temperature: 40 °C[3]
- Detection Wavelength: Monitoring at 305, 310, and 325 nm is recommended to capture the UV absorbance maxima of **Regaloside C** and related compounds.[4]
- Injection Volume: 10 µL

Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve the **Regaloside C** reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known

concentration.

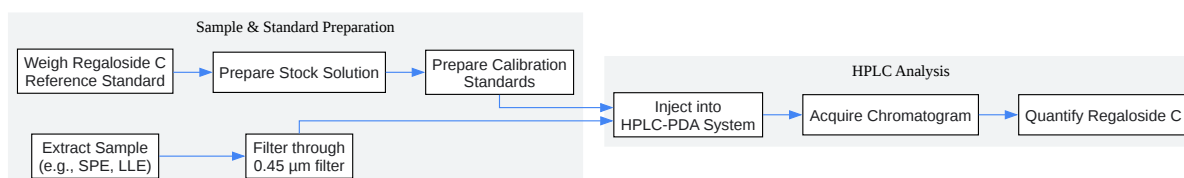
- **Calibration Standards:** Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
- **Sample Preparation:** For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

3.1.2. Method Validation Parameters

The following table summarizes the validation parameters for the HPLC-PDA method for the analysis of **Regaloside C**.^[3]

Parameter	Result
Linearity (r^2)	≥ 0.9999
Limit of Detection (LOD)	0.10–0.66 µg/mL
Limit of Quantitation (LOQ)	0.29–2.01 µg/mL
Recovery	95.39–103.925%
Precision (RSD)	<2.78%

3.1.3. Experimental Workflow



[Click to download full resolution via product page](#)

HPLC-UV analysis workflow for **Regaloside C**.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides higher sensitivity and selectivity compared to HPLC-UV, making it an ideal technique for the identification and trace-level quantification of **Regaloside C**, especially in complex matrices.

3.2.1. Experimental Protocol

Instrumentation:

- Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
- Analytical column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

Reagents:

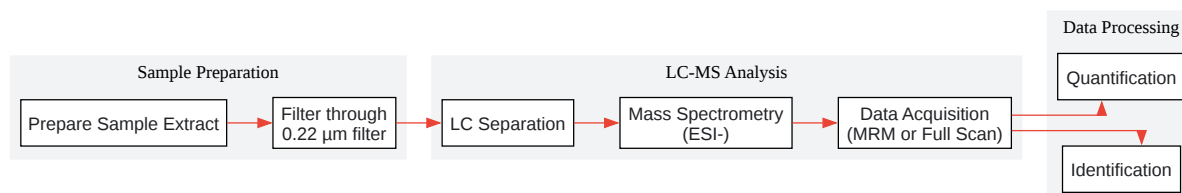
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (0.1% v/v)
- **Regaloside C** reference standard

Chromatographic and Mass Spectrometric Conditions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Elution: Similar to the HPLC-UV method, a gradient elution should be optimized for the separation of **Regaloside C**.

- Flow Rate: 0.3 - 0.5 mL/min (typical for UHPLC)
- Column Temperature: 30 - 40 °C
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds.
- Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is recommended. For qualitative analysis and structural confirmation, a full scan or product ion scan on a Q-TOF or Orbitrap instrument is preferred.
- MRM Transitions: Specific precursor-to-product ion transitions for **Regaloside C** should be determined by infusing a standard solution into the mass spectrometer.

3.2.2. Experimental Workflow



[Click to download full resolution via product page](#)

LC-MS analysis workflow for **Regaloside C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of **Regaloside C**. Both 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.

3.3.1. Experimental Protocol

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Reagents:

- Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)
- **Regaloside C** sample of high purity

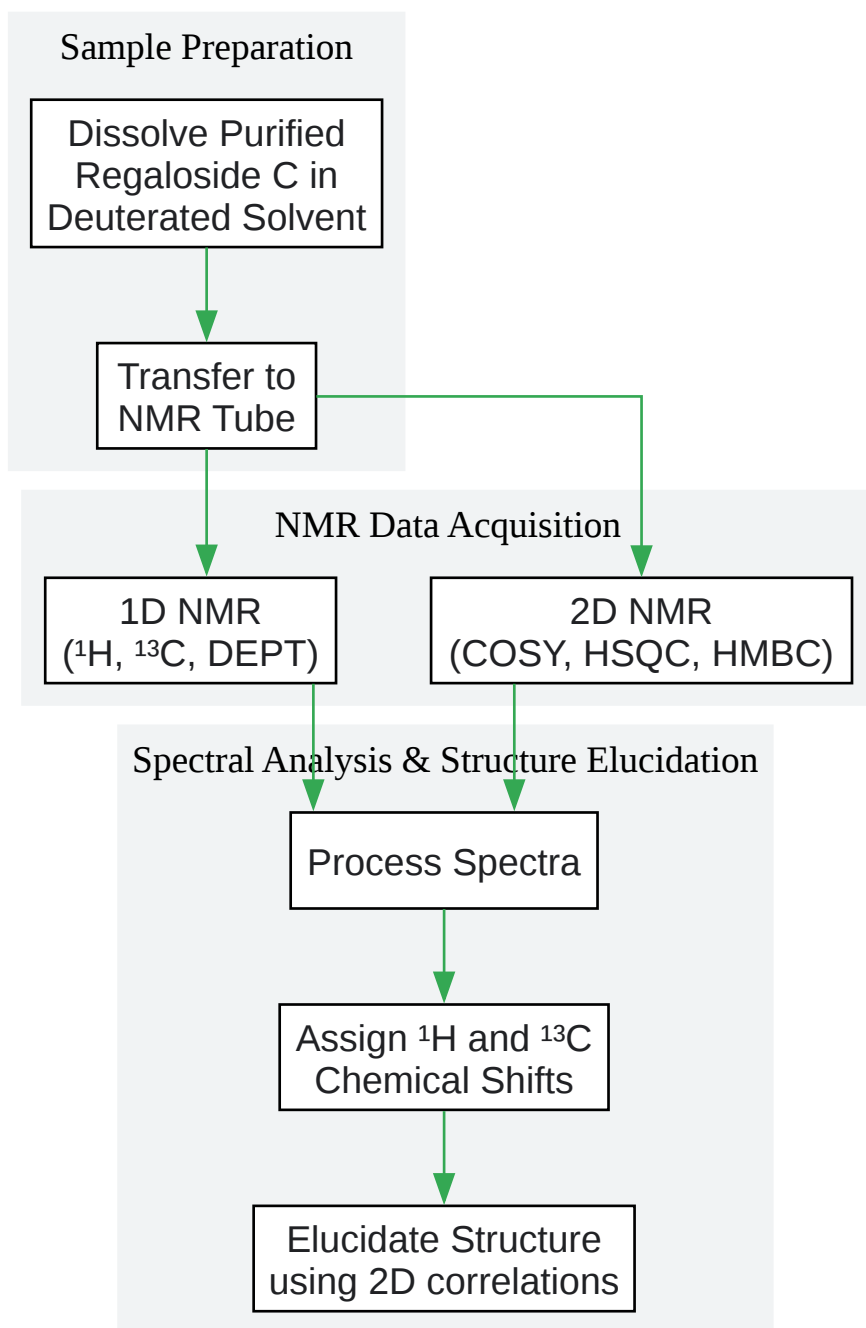
Sample Preparation:

- Dissolve an accurately weighed amount of the purified **Regaloside C** sample (typically 5-10 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent.
- Transfer the solution to an NMR tube.

NMR Experiments:

- ¹H NMR: Provides information on the number and chemical environment of protons.
- ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
- DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.
- 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

3.3.2. Data Analysis Workflow



[Click to download full resolution via product page](#)

NMR analysis workflow for **Regaloside C**.

Conclusion

The analytical methodologies and protocols outlined in this document provide a robust framework for the analysis of **Regaloside C**. The selection of the most appropriate technique

will depend on the specific research or quality control objectives. For routine quantification, HPLC-UV offers a reliable and cost-effective solution. For trace-level analysis and identification in complex matrices, LC-MS is the preferred method. For definitive structural elucidation, a comprehensive suite of NMR experiments is indispensable. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing the scientific understanding and potential therapeutic applications of **Regaloside C**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084) [np-mrd.org]
- 2. Carbon-13 nuclear magnetic resonance assignments and spectral characteristics for some pavine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of *Lilium lancifolium* Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note and Protocol: Analytical Standards for the Analysis of Regaloside C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047254#analytical-standards-for-regaloside-c-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com